1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine

Descripción general

Descripción

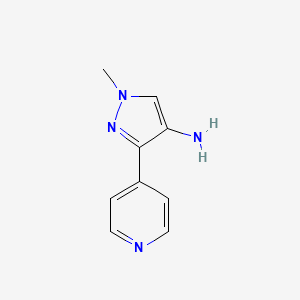

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a pyridin-4-yl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 4-pyridinecarboxaldehyde under acidic or basic conditions. The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Actividad Biológica

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a crucial role in various inflammatory and immune-related conditions. Recent studies have highlighted its potential in treating diseases such as rheumatoid arthritis, inflammatory bowel disease, and several types of cancer.

The compound functions primarily by inhibiting IRAK4, which is involved in the signaling pathways of pro-inflammatory cytokines like IL-1 and TNF. By modulating these pathways, this compound can potentially reduce inflammation and cell proliferation associated with various pathological conditions .

Anticancer Activity

Recent studies have demonstrated that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown antiproliferative effects against a range of cancer cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.127 |

| HepG2 (Liver) | 0.560 |

| A549 (Lung) | 0.250 |

| HCT116 (Colorectal) | 0.300 |

These results indicate the compound's potential as an anticancer agent, particularly against breast and liver cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. It has been found to significantly inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in vitro. The following table summarizes some key findings:

| Activity | IC50 (μg/mL) |

|---|---|

| Inhibition of COX-2 | 60.56 |

| Inhibition of TNF production | 57.24 |

| Reduction in IL-6 levels | 69.15 |

These findings suggest that this compound could serve as a promising candidate for developing anti-inflammatory therapies .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Rheumatoid Arthritis : A study involving patients with rheumatoid arthritis showed that treatment with IRAK4 inhibitors led to significant reductions in disease activity scores and inflammatory markers.

- Cancer Treatment : Clinical trials are currently underway to evaluate the efficacy of pyrazole-based inhibitors in patients with advanced solid tumors, showing promising preliminary results in tumor shrinkage and improved patient outcomes.

Aplicaciones Científicas De Investigación

Inhibition of IRAK4

One of the most notable applications of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine is its role as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is crucial in mediating inflammatory responses and immune system signaling. Compounds that inhibit IRAK4 have potential applications in treating various inflammatory and autoimmune diseases, including:

- Rheumatoid Arthritis

- Inflammatory Bowel Disease

- Multiple Sclerosis

- Diabetes and Obesity

- Cancer and Sepsis

Research indicates that these inhibitors may provide therapeutic benefits by modulating the immune response and reducing inflammation associated with these conditions .

Central Nervous System Disorders

The compound has also been explored for its effects on central nervous system disorders. It has been identified as a potent glycine transporter 1 (GlyT1) inhibitor, which may have implications for treating conditions such as schizophrenia and other neuropsychiatric disorders. In studies, it demonstrated a favorable pharmacokinetic profile and increased cerebrospinal fluid concentrations of glycine in animal models, suggesting its potential utility in CNS therapies .

Anticancer Properties

Recent investigations have highlighted the anticancer properties of this compound derivatives. These compounds have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, preliminary assays against the NCI-60 human tumor cell lines revealed moderate cytostatic activity in specific cancer types, including breast cancer .

Synthesis and Structural Variations

The synthesis of this compound allows for structural modifications that can enhance its biological activity. Research has focused on creating diverse derivatives to optimize their pharmacological profiles. The structural diversity can lead to improved efficacy or reduced side effects, making it a versatile candidate for drug development .

Case Study: IRAK4 Inhibition

A study demonstrated the efficacy of this compound as an IRAK4 inhibitor in preclinical models. The results indicated significant reductions in inflammatory markers and improved clinical outcomes in models of rheumatoid arthritis, supporting its potential for therapeutic use .

Case Study: CNS Applications

In another investigation focusing on CNS applications, researchers reported that derivatives of this compound exhibited notable improvements in cognitive function in animal models of schizophrenia, highlighting its promise as a treatment option for neuropsychiatric disorders .

Propiedades

IUPAC Name |

1-methyl-3-pyridin-4-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-8(10)9(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPGHKNJMFNIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.